2-Acetylamino-3-nitrophenol

Description

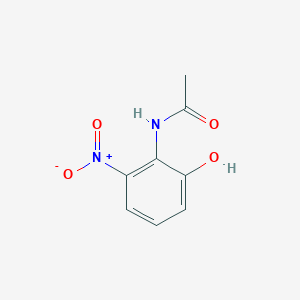

2-Acetylamino-3-nitrophenol (CAS: 56515-63-0), also known as 1-(2-Amino-6-nitrophenyl)ethanone, is a nitroaromatic compound with the molecular formula C₈H₈N₂O₃. Its structure features a phenolic hydroxyl group, a nitro (-NO₂) substituent at the 3-position, and an acetylated amino (-NHCOCH₃) group at the 2-position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals . Limited toxicological data are available, necessitating caution during handling (e.g., avoiding inhalation or dermal contact per precautionary statements) .

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

N-(2-hydroxy-6-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-8-6(10(13)14)3-2-4-7(8)12/h2-4,12H,1H3,(H,9,11) |

InChI Key |

ITTJPHUQMZDKHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Functional Groups: The acetylated amino group in this compound introduces steric hindrance and alters electronic properties compared to 2-Nitrophenol. This difference impacts reactivity; for example, the acetyl group may reduce nucleophilicity of the amino group, making it less reactive in condensation reactions .

Reactivity and Stability

- Acid-Base Behavior: 2-Nitrophenol (pKa ~7.2) is more acidic than this compound due to the electron-withdrawing nitro group enhancing phenol acidity. The acetylated amino group in the latter compound likely reduces acidity by donating electron density through resonance .

- Thermal Stability: Nitrophenols like 2-Nitrophenol are prone to decomposition under high temperatures, releasing toxic nitrogen oxides. In contrast, this compound’s acetyl group may stabilize the molecule, though experimental data are lacking .

Environmental and Industrial Relevance

- Environmental Impact: 2-Nitrophenol is listed as a priority pollutant by the EPA due to its persistence and toxicity to aquatic life . No such classification exists for this compound, but its environmental fate remains understudied .

- Synthetic Utility: this compound’s amino and nitro groups make it a versatile precursor for heterocyclic compounds (e.g., benzimidazoles), whereas 2-Nitrophenol is more commonly used in azo dye synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.